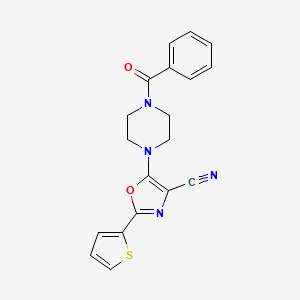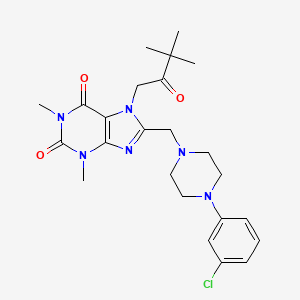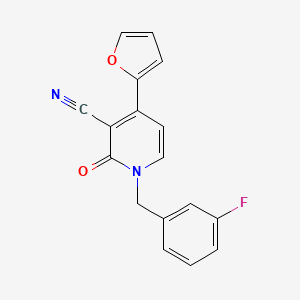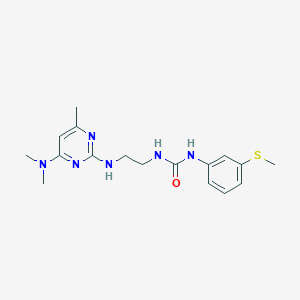![molecular formula C11H13BrN2O B2527900 1-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]ethan-1-one CAS No. 2097913-54-5](/img/structure/B2527900.png)
1-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]ethan-1-one" is a brominated pyridine derivative, which is a class of compounds known for their potential applications in medicinal chemistry and as ligands in coordination chemistry. The presence of the bromine atom on the pyridine ring makes it a versatile intermediate for further chemical modifications.
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, a related compound, 1-(6-Bromo-pyridin-3-yl)-ethanone, was synthesized from 2,5-dibromo-pyridine through a two-step reaction involving magnesium halide exchange and nucleophilic substitution, with a total yield of up to 81% . This process highlights the use of readily available reagents and mild reaction conditions, which could be relevant for the synthesis of "1-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]ethan-1-one".
Molecular Structure Analysis
The molecular structure of brominated pyridine compounds can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated in the study of a Schiff base compound . The crystal structure analysis can reveal the configuration of the molecule, the planarity of the aromatic rings, and the dihedral angles between them, which are crucial for understanding the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
Brominated pyridine derivatives can participate in various chemical reactions due to the presence of the reactive bromine atom. For example, 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine serves as a precursor to a range of tridentate ligands for transition metals . The reactivity of the bromine atom allows for further functionalization of the pyridine ring, leading to the synthesis of complex ligands and coordination compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyridine ring. The presence of electron-withdrawing or electron-donating groups can significantly alter these properties. For instance, the crystal structure of a Schiff base compound provides insights into its density and molecular weight, which are important for its application and handling .
Aplicaciones Científicas De Investigación
Synthesis and Study of Surface-Active Compounds
New pyridinium gemini amphiphiles have been synthesized through regioselective electrophilic cobromination processes, involving the reaction of ethane-1,2-dithiol and N-bromosuccinimide with alpha-olefins. These compounds, which exhibit low cytotoxicity and DNA binding capabilities, are relevant in the context of understanding the interaction between synthetic compounds and biological molecules. The surface properties of these gemini surfactants have been evaluated, indicating their potential application in the development of novel surfactants with specific surface activity and biocompatibility (Bhadani & Singh, 2009).
Development of Tridentate Ligands for Transition Metals
The synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine and its conversion to various 2,6-di(pyrazol-1-yl)pyridines substituted at the pyridine ring has been reported. These compounds serve as powerful precursors to a range of new tridentate ligands for transition metals, functionalized at the pyridine ring. This research provides a pathway for the synthesis of complex compounds that could be utilized in catalysis and the development of transition metal complexes with specific properties (Elhaïk et al., 2007).
Ethylene Dimerization Catalysts
Investigations into (imino)pyridine ligands bearing pendant arms and their reactions with palladium complexes have been conducted to evaluate their potential as selective ethylene dimerization catalysts. This research offers insights into the design of catalyst systems with high catalytic activities in the presence of ethylene, contributing to the field of industrial catalysis and the synthesis of ethylene-derived products (Nyamato, Ojwach, & Akerman, 2015).
Building-Blocks for Functionalized Crown Ethers
A convenient synthesis method has been developed for valuable building-blocks like 1-(pyridin-2-yl)ethan-1,2-diol, which are crucial for the synthesis of functionalized crown ethers. These compounds have potential applications in the design of molecular recognition systems and the development of host-guest chemistry, which are fundamental in the creation of smart materials and sensors (Nawrozkij et al., 2014).
Electrooptic Film Fabrication
Research into new dibranched, heterocyclic "push-pull" chromophores for electrooptic film fabrication highlights the influence of chromophore architecture on thin-film microstructure and nonlinear optical response. This work is significant for the advancement of optoelectronic devices, offering a foundation for the design and synthesis of materials with tailored optical and electrooptic properties (Facchetti et al., 2006).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as pyrrolidine derivatives, have been reported to act as selective androgen receptor modulators .
Biochemical Pathways
Similar compounds have been reported to influence the androgen receptor pathway , which plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.
Pharmacokinetics
The presence of the pyrrolidine ring in the structure could potentially enhance the compound’s bioavailability due to its contribution to the stereochemistry of the molecule and the increased three-dimensional coverage .
Result of Action
Based on the reported activity of similar compounds, it can be inferred that the compound might influence cellular proliferation and differentiation in target tissues .
Propiedades
IUPAC Name |
1-[1-(3-bromopyridin-2-yl)pyrrolidin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-8(15)9-4-6-14(7-9)11-10(12)3-2-5-13-11/h2-3,5,9H,4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXFBRGHZTUTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

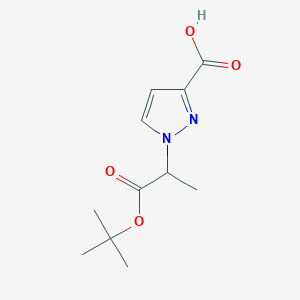

methyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2527821.png)
![(E)-3-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]prop-2-enoic acid](/img/structure/B2527823.png)


![2,4-dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2527827.png)
